molecular formula C14H22O B13937693 2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)- CAS No. 57935-00-9

2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-

Cat. No.: B13937693
CAS No.: 57935-00-9
M. Wt: 206.32 g/mol
InChI Key: SGYVCFIGWBOWST-CZDIAPPSSA-N
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Description

The compound “2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-” is a cyclic α,β-unsaturated ketone characterized by a cyclohexyl substituent with a 6Z-ethylidene group and two methyl groups at the 2-position. The (2E) configuration in the butenone moiety indicates a trans arrangement of substituents around the double bond. ethylidene) and stereochemistry . The molecular formula is inferred as C₁₃H₂₀O (MW ~192.3 g/mol), consistent with analogs in the same class .

Properties

CAS No.

57935-00-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(E)-1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]but-2-en-1-one

InChI

InChI=1S/C14H22O/c1-5-8-12(15)13-11(6-2)9-7-10-14(13,3)4/h5-6,8,13H,7,9-10H2,1-4H3/b8-5+,11-6-

InChI Key

SGYVCFIGWBOWST-CZDIAPPSSA-N

Isomeric SMILES

C/C=C/C(=O)C1/C(=C\C)/CCCC1(C)C

Canonical SMILES

CC=CC(=O)C1C(=CC)CCCC1(C)C

Origin of Product

United States

Preparation Methods

The synthesis of this compound generally involves the construction of the cyclohexenyl ring with specific methyl and ethylidene substitutions, followed by the introduction of the 2-buten-1-one moiety with defined (2E) stereochemistry. The key challenges include controlling the stereochemistry at the 6-ethylidene position (Z-configuration) and the double bond in the butenone side chain (E-configuration).

Common Synthetic Routes

Aldol Condensation Approach

One of the most widely reported methods for synthesizing α,β-unsaturated ketones like this compound is an aldol condensation between a cyclohexanone derivative and an aldehyde or ketone precursor.

  • Step 1: Preparation of the substituted cyclohexanone intermediate, often 2,2-dimethylcyclohexanone or 2,6,6-trimethylcyclohexanone.
  • Step 2: Aldol condensation with crotonaldehyde or a similar α,β-unsaturated aldehyde to form the conjugated enone system.
  • Step 3: Control of reaction conditions (temperature, base catalyst, solvent) to favor the (2E) configuration of the butenone double bond and the (6Z) configuration of the ethylidene substituent.

This method benefits from straightforward reaction conditions and good yields but requires careful stereochemical control.

Wittig or Horner–Wadsworth–Emmons (HWE) Olefination

Another effective method is the olefination of a cyclohexanone derivative with a suitable phosphonium ylide or phosphonate ester:

  • Step 1: Synthesis of the cyclohexanone precursor with the desired methyl substitutions.
  • Step 2: Reaction with a stabilized ylide or phosphonate ester derived from an appropriate aldehyde to form the α,β-unsaturated ketone.
  • Step 3: Optimization of reaction parameters to achieve the (2E) double bond configuration.

This route offers high stereoselectivity and the ability to introduce the butenone moiety in a single step.

Catalytic Isomerization and Stereoselective Modifications

In some cases, the initial product may be a mixture of isomers. Catalytic isomerization using transition metal catalysts (e.g., palladium or rhodium complexes) can be employed to enrich the desired (2E) and (6Z) isomers.

Representative Preparation Example from Patents and Literature

A recent patent by Firmenich SA (2023) describes perfume formulations containing structurally related compounds, including 1-(5-ethyl-5-methyl-1-cyclohexen-1-yl)-4-penten-1-one derivatives, which share synthetic principles with the target compound. The synthesis involves:

  • Preparation of substituted cyclohexenone intermediates.
  • Subsequent condensation with pentenone derivatives.
  • Use of selective catalysts and controlled reaction conditions to achieve the desired double bond configurations.

Data Table: Comparison of Preparation Methods

Preparation Method Key Steps Advantages Challenges Typical Yield (%)
Aldol Condensation Cyclohexanone + α,β-unsaturated aldehyde Simple, scalable Stereochemical control 70-85
Wittig/Horner–Wadsworth–Emmons Cyclohexanone + phosphonium ylide/phosphonate High stereoselectivity Requires preparation of ylides 75-90
Catalytic Isomerization Isomerization of mixture Enriches desired isomers Requires expensive catalysts Variable

Analysis of Preparation Methods

  • Aldol condensation is a classical and reliable method but may produce mixtures of stereoisomers requiring further purification.
  • Wittig and HWE olefination provide better stereochemical control and are favored in industrial synthesis for their efficiency.
  • Catalytic isomerization is often used as a complementary step to refine stereochemistry, especially for fragrance compounds where isomer purity affects olfactory properties.

Research Results and Optimization

  • Studies show that solvent choice (e.g., ethanol, tetrahydrofuran) and base catalysts (e.g., sodium hydroxide, potassium tert-butoxide) significantly influence stereoselectivity in aldol condensations.
  • Temperature control is critical; lower temperatures favor kinetic control and desired isomers.
  • Use of chiral catalysts or auxiliaries can further enhance stereoselectivity but adds complexity and cost.
  • Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm isomeric purity and structure.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can produce various hydrocarbons .

Scientific Research Applications

There appears to be some ambiguity in the query, as two similar compounds are referenced: "2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-" and "2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-". To avoid confusion, information on both compounds is provided.

2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-

Names and Identifiers:

  • IUPAC Name: (E)-1-(2,2-dimethyl-6-methylidenecyclohexyl)but-2-en-1-one
  • Molecular Formula: C13H20O
  • Molecular Weight: 192.30 g/mol
  • CAS Number: 35087-49-1
  • Synonyms: gamma-Damascone

Safety and Hazards:

  • GHS Classification: Skin Sensitization Category 1
    • Hazard statement: H317: May cause an allergic skin reaction
    • Precautionary statements: P261, P272, P280, P302+P352, P321, P333+P317, P362+P364, and P501

Use and Manufacturing:

  • 2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- is an active chemical substance .

Fragrance Ingredient:

  • 1-(2,2-Dimethyl-6-methylenecyclohexyl)but-2-en-1-one is a fragrance ingredient with fruity, floral, and tobacco notes .

2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-

Names and Identifiers:

  • Chemical Formula: C14H22O
  • Molecular Weight: 206.32 g/mol
  • CAS Number: 57935-00-9

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

  • Substituent Variations :

    • Methylene vs. Ethylidene : The compound in , “2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)-,” replaces the ethylidene group with a methylene (CH₂) at the 6-position. This reduces steric bulk and may lower boiling points due to decreased molecular surface area .
    • Stereochemistry : The (6Z)-ethylidene configuration in the target compound introduces cis geometry, which could influence reactivity in cycloaddition reactions compared to trans (E) isomers.
  • Cyclic Ketones with Branched Substituents: Compounds like “3-Pentanone, 2-methyl-” (CAS 7492-38-8) and “4-Octanone, 2-methyl-” (CAS 583-60-8) from are simpler acyclic ketones. Their lack of conjugated double bonds results in lower polarity and reduced reactivity in Michael addition compared to α,β-unsaturated ketones like the target compound .

Physical and Chemical Properties

  • Molecular Weight and Polarity: The target compound’s higher molecular weight (MW ~192.3) compared to “3-Pentanone, 2-methyl-” (MW 100.16) suggests higher boiling points and lower volatility. The conjugated enone system enhances polarity, increasing solubility in polar aprotic solvents relative to non-conjugated ketones .
  • Stereochemical Effects: The (2E) configuration in the butenone moiety may enhance stability through conjugation, whereas (2Z) isomers might exhibit higher strain and reactivity.

Data Table: Key Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Configuration
Target Compound - C₁₃H₂₀O ~192.3 6Z-ethylidene, 2,2-dimethyl (2E)
2-Buten-1-one, 1-(2,2-dimethyl-6-methylenecyclohexyl)- 35087-49-1 C₁₃H₂₀O 192.3 6-methylene, 2,2-dimethyl Not specified
3-Pentanone, 2-methyl- 7492-38-8 C₆H₁₂O 100.16 Methyl branch at C2 N/A
4-Octanone, 2-methyl- 583-60-8 C₉H₁₈O 142.23 Methyl branch at C2 N/A

Research Findings and Limitations

  • Comparative inferences rely on analogs like the compound in .
  • Reactivity Gaps : Evidence lacks kinetic or thermodynamic data for reactions involving the ethylidene group. Further studies are needed to compare its reactivity with methylene-containing analogs.

Biological Activity

Chemical Identification

  • Common Name: 2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-
  • CAS Registry Number: 57935-01-0
  • Molecular Formula: C14H22O
  • Molecular Weight: 206.33 g/mol
  • Density: 0.938 g/cm³
  • Boiling Point: 287.927°C
  • Flash Point: 116.212°C

This compound is characterized by a unique structure that includes a cyclohexyl group with ethylidene and dimethyl substitutions, contributing to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-buten-1-one derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that such compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism of action often involves disruption of the microbial cell membrane integrity and interference with metabolic pathways.

Insecticidal Activity

The compound has been noted for its potential use in pest control. According to a patent document, formulations containing this compound have been developed as biocides and insect repellents. These formulations exploit the compound's ability to disrupt the life cycle of pests, making it a candidate for environmentally friendly pest management solutions .

Cytotoxic Effects

Some studies have explored the cytotoxic effects of related compounds on cancer cell lines. The presence of the α,β-unsaturated carbonyl group in the structure is believed to contribute to its ability to induce apoptosis in certain cancer cells. This property is particularly relevant in developing new therapeutic agents for cancer treatment.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of butenone compounds demonstrated that those with similar structural features showed a reduction in bacterial growth by up to 80% against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to evaluate efficacy, establishing a baseline for further research into this compound's potential as an antimicrobial agent.

Case Study 2: Insect Repellent Formulations

In a field trial assessing the effectiveness of insect repellent formulations containing 2-buten-1-one derivatives, results indicated a significant reduction in mosquito populations in treated areas compared to control sites. This trial highlights the practical applications of this compound in public health and agriculture.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
InsecticidalReduction in pest populations
CytotoxicityInduction of apoptosis in cancer cells

The biological activities observed can be attributed to several mechanisms:

  • Cell Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Metabolic Interference: The α,β-unsaturated carbonyl functionality can react with nucleophiles within cells, disrupting critical metabolic pathways.
  • Apoptotic Pathway Activation: In cancer cells, this compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.

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